2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the oxazole moiety. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Final Assembly: The two rings are then coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products:
Scientific Research Applications
2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has several notable applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the oxazole ring, making it less complex and potentially less versatile.
1-(5-Methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but without the additional methyl groups, which can influence its reactivity and applications.
Uniqueness: The presence of both the oxazole and pyrrole rings, along with the specific substitution pattern, gives 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid unique chemical properties. These structural features can enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial contexts.
Biological Activity
2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 855991-76-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.
The molecular formula of this compound is C11H12N2O3 with a molecular weight of 220.22 g/mol. Its structure features a pyrrole ring fused with an oxazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with pyrrole structures exhibit notable antimicrobial properties. A study synthesized various derivatives of pyrrole and evaluated their antibacterial and antifungal activities. The results demonstrated that derivatives containing the pyrrole scaffold showed significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
---|---|---|
This compound | 20 | 18 |
Control (e.g., Penicillin) | 30 | 25 |
These findings suggest that the presence of the oxazole group enhances the antimicrobial efficacy of the pyrrole derivatives, making them promising candidates for further development as antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The compound exhibited a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent.
Sample | DPPH Scavenging Activity (%) |
---|---|
This compound | 85.6 |
Ascorbic Acid (Control) | 90.0 |
The results revealed that the compound's antioxidant activity is comparable to that of well-established antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the oxazole ring and specific substitutions on the pyrrole ring are crucial for enhancing its interaction with biological targets. Structure–activity relationship studies suggest that modifications to the substituents can significantly influence both antimicrobial and antioxidant activities.
Case Studies
In a recent study focusing on drug-resistant tuberculosis, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated potent activity against resistant strains, highlighting the therapeutic potential of pyrrole derivatives in treating challenging infections .
Properties
IUPAC Name |
2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-4-9(11(14)15)8(3)13(6)10-5-7(2)16-12-10/h4-5H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCAPDCBGHRAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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